
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is a compound that belongs to the class of ionic liquids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The protected amino group is attached to a phenyl ring through a suitable coupling reaction.
Introduction of the Pyridinium Ion: The phenyl ring is then connected to a pyridinium ion, forming the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the pyridinium ion can interact with biological membranes and proteins. These interactions can modulate cellular processes and exert specific effects .
類似化合物との比較
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
Uniqueness
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is unique due to its combination of a Boc-protected amino group and a pyridinium ion. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C17H21ClN2O2 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate;chloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19;/h4-12H,13H2,1-3H3;1H |
InChIキー |
DNOKDDRJPLKNKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


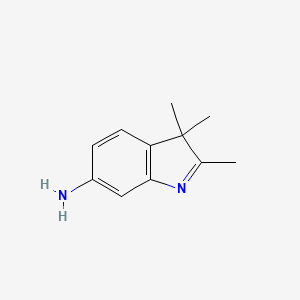
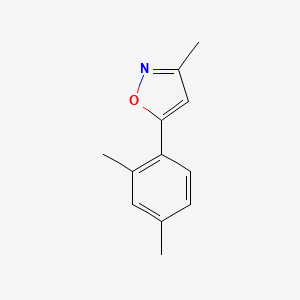
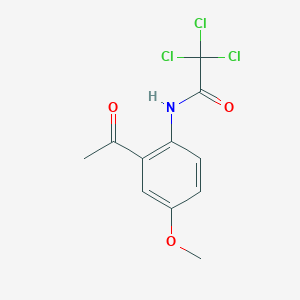
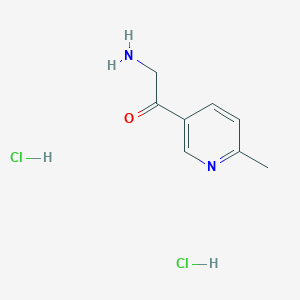
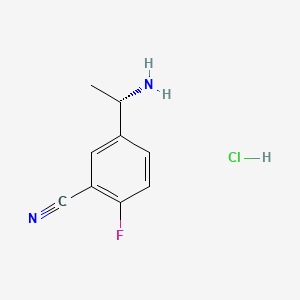
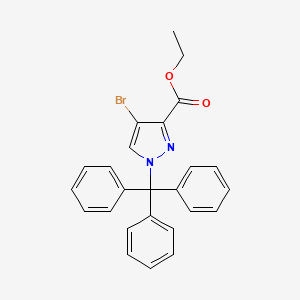

![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)




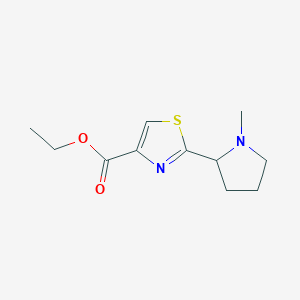
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
